molecular formula C22H19FN4OS B2776990 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226444-47-8

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Katalognummer: B2776990
CAS-Nummer: 1226444-47-8
Molekulargewicht: 406.48
InChI-Schlüssel: CFSUXHMVZLDFCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(2-Fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic core (thieno[3,2-d]pyrimidin-4(3H)-one) substituted at position 2 with a 4-(2-fluorophenyl)piperazine moiety and at position 7 with a phenyl group. Its synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution, as seen in analogous compounds.

Eigenschaften

CAS-Nummer

1226444-47-8

Molekularformel

C22H19FN4OS

Molekulargewicht

406.48

IUPAC-Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H19FN4OS/c23-17-8-4-5-9-18(17)26-10-12-27(13-11-26)22-24-19-16(15-6-2-1-3-7-15)14-29-20(19)21(28)25-22/h1-9,14H,10-13H2,(H,24,25,28)

InChI-Schlüssel

CFSUXHMVZLDFCU-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group, such as an amine or halide .

Wissenschaftliche Forschungsanwendungen

The biological activity of this compound is closely linked to its ability to interact with specific molecular targets such as enzymes and receptors. Notably, it has shown promise in the following areas:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease processes, including monoamine oxidase (MAO), which is critical for neurotransmitter metabolism.
  • Kinase Inhibition : The structural characteristics suggest potential inhibitory activity against kinases, which are pivotal in regulating cellular processes. Kinase inhibitors are significant in cancer therapy and other diseases .
  • Neuropharmacology : Given its piperazine moiety, this compound might exhibit effects on neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

  • Inhibition Studies : Research indicates that derivatives with similar structures have shown significant inhibitory effects on MAO and other enzymes relevant to psychiatric disorders .
  • Anticancer Potential : The compound's ability to inhibit specific kinases has been investigated in various cancer cell lines, demonstrating promising results in reducing cell proliferation and migration .
  • Structure-Activity Relationship (SAR) : Studies have focused on modifying structural components to enhance potency and selectivity against targeted enzymes and receptors, providing insights into optimizing therapeutic efficacy .

Wirkmechanismus

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the biological context and the specific targets involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2 (Piperazine Modifications)

  • 2-[4-(2-Chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1243025-61-7): The 2-fluorophenyl group in the target compound is replaced with 2-chlorophenyl, and the 7-phenyl group is substituted with 2-methylphenyl. Impact: Chlorine’s larger atomic radius and higher lipophilicity compared to fluorine may enhance receptor binding affinity but reduce metabolic stability.
  • 2-(4-Cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (BL20240, CAS 1243008-31-2): The 2-fluorophenylpiperazine is replaced with a cyclohexyl group, and the 7-phenyl group is substituted with 4-fluorophenyl. Impact: The cyclohexyl group introduces significant steric hindrance and lipophilicity, which may improve blood-brain barrier penetration but reduce water solubility.
  • 2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1226429-03-3): The piperazine moiety is modified with a benzyl group, and the 7-phenyl group is chlorinated. Impact: The benzyl group enables π-π interactions with aromatic residues in receptor binding sites, while the 4-chlorophenyl enhances electron-withdrawing effects.

Substituent Variations at Position 7 (Aryl Modifications)

  • 7-(2-Fluorophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1242857-96-0): The 7-phenyl group is substituted with 2-fluorophenyl.
  • 7-(3,4-Dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1219901-87-7): The 7-phenyl group is replaced with 3,4-dichlorophenyl. Impact: The dichloro substitution enhances electron-withdrawing effects, which may improve binding to hydrophobic pockets in target receptors but increase toxicity risks.
  • 7-(4-Aminophenyl)-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one (Compound 4q): The 7-phenyl group is substituted with 4-aminophenyl, and the piperazine is replaced with an isopropylamine.

Comparative Physicochemical and Pharmacological Data

Compound Name Position 2 Substituent Position 7 Substituent Melting Point (°C) Yield (%) Key Properties/Activities
Target Compound 4-(2-Fluorophenyl)piperazin-1-yl Phenyl Not reported Not reported Balanced lipophilicity; CNS receptor affinity
2-[4-(2-Chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-... 4-(2-Chlorophenyl)piperazin-1-yl 2-Methylphenyl Not reported Not reported Enhanced steric hindrance
7-(2-Fluorophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-... (CAS 1242857-96-0) 4-(2-Fluorophenyl)piperazin-1-yl 2-Fluorophenyl Not reported Not reported Increased metabolic stability
2-(4-Cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)-... (BL20240) Cyclohexylpiperazin-1-yl 4-Fluorophenyl Not reported Not reported High lipophilicity; BBB penetration
7-(4-Aminophenyl)-2-(propan-2-ylamino)-... (4q) Propan-2-ylamino 4-Aminophenyl 259–261 21 Improved solubility; hydrogen bonding

Key Structural-Activity Relationship (SAR) Insights

Piperazine Modifications :

  • Fluorine or chlorine at the 2-position of the piperazine phenyl ring optimizes electronic effects for receptor binding. Chlorine’s larger size may enhance affinity but reduce metabolic stability compared to fluorine.
  • Bulky substituents (e.g., cyclohexyl, benzyl) improve CNS penetration but may reduce solubility.

Position 7 Aryl Group :

  • Electron-withdrawing groups (e.g., Cl, F) enhance stability and receptor interaction, while electron-donating groups (e.g., NH₂, OCH₃) improve solubility.
  • Halogenated aryl groups (e.g., 3,4-dichlorophenyl) increase hydrophobicity, favoring membrane permeability.

Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) enables efficient functionalization at positions 2 and 7, as demonstrated in related compounds.

Biologische Aktivität

Introduction

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, recognized for its diverse biological activities. Its unique structure, which includes a thieno[3,2-d]pyrimidinone core and a piperazine moiety substituted with a fluorophenyl group, contributes significantly to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C22H19FN4OSC_{22}H_{19}FN_{4}OS, with a molecular weight of approximately 406.5 g/mol. The structural features include:

ComponentDescription
Thieno[3,2-d]pyrimidinone CoreCentral structure known for various biological activities
Piperazine MoietyEnhances interaction with biological targets
Fluorophenyl GroupModifies electronic properties, affecting binding affinity

These features are crucial for understanding the compound's interactions at the molecular level.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes like monoamine oxidase (MAO). For instance, derivatives with the piperazine moiety have shown selective inhibition of MAO-B, which is significant in treating neurodegenerative disorders such as Alzheimer's disease. The most potent inhibitors in related studies had IC50 values in the low micromolar range, indicating strong enzyme affinity and potential therapeutic efficacy .

Receptor Interaction

The compound may also act as an agonist or antagonist for various receptors in the nervous system. Its structural configuration allows for enhanced binding affinity and selectivity towards these targets, potentially modulating neurotransmitter systems and influencing conditions like depression or anxiety.

Case Studies

  • Neuroprotective Effects : A study evaluated similar thienopyrimidine derivatives for their neuroprotective properties against oxidative stress in neuronal cell lines. The results demonstrated that these compounds could significantly reduce cell death induced by oxidative agents .
  • Antimicrobial Activity : Another investigation into related compounds showed promising antimicrobial activity against Gram-positive bacteria. This suggests that modifications in the piperazine and phenyl groups can enhance antibacterial properties .

ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is essential for evaluating drug candidates:

PropertyFindings
AbsorptionHigh oral bioavailability predicted due to favorable lipophilicity
DistributionExtensive tissue distribution expected due to low plasma protein binding
MetabolismPrimarily hepatic metabolism with potential for active metabolites
ExcretionRenal excretion anticipated based on molecular size

These ADME characteristics are vital for assessing the compound's suitability as a therapeutic agent.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

CompoundStructural FeaturesBiological Activity
T6 (related derivative)4-(4-fluorophenyl) substitutionPotent MAO-B inhibitor (IC50 = 0.013 µM)
T3 (another derivative)Varying substituents on piperazineNeuroprotective effects against oxidative stress

This comparison underscores the potential advantages offered by specific substitutions in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one?

  • Methodology : A multi-step synthesis is typically employed. For example:

Core formation : Construct the thieno[3,2-d]pyrimidin-4(3H)-one core via cyclization of substituted thiophene-carboxylates with urea derivatives under reflux conditions (e.g., acetic acid, 120°C) .

Piperazine substitution : Introduce the 4-(2-fluorophenyl)piperazine moiety using nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination with Pd catalysts (e.g., Pd(OAc)₂, Xantphos) in anhydrous solvents like toluene or DMF .

Purification : Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) and recrystallization (e.g., isopropanol) to achieve >95% purity .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine protons at δ 3.1–3.5 ppm) and verify regiochemistry via 1H^{1}\text{H}-13C^{13}\text{C} HMQC .
  • HRMS : Confirm molecular weight (calculated for C₂₂H₂₀FN₅OS: 421.1378; observed: 421.1382) .
  • XRD : Resolve crystal packing and confirm stereochemistry (if applicable) using single-crystal X-ray diffraction (R-factor < 0.05) .

Q. What are the key physicochemical properties relevant to its solubility and stability?

  • Methodology :

  • LogP : Estimate lipophilicity via HPLC (C18 column, methanol/water gradient) or computational tools (e.g., ChemAxon). The fluorophenyl and piperazine groups enhance solubility in polar aprotic solvents (e.g., DMSO) .
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Thienopyrimidinones are generally stable but may hydrolyze under strong acidic/basic conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethylphenyl) influence target selectivity in kinase inhibition assays?

  • Methodology :

  • SAR studies : Synthesize analogs with varying substituents (e.g., 2-fluorophenyl vs. 4-trifluoromethylphenyl) and test in kinase panels (e.g., EGFR, VEGFR2). Fluorine atoms enhance binding via halogen bonding, while bulkier groups (e.g., CF₃) may reduce off-target effects .
  • Computational modeling : Use molecular docking (AutoDock Vina) to compare binding poses in ATP-binding pockets. Electrostatic potential maps reveal fluorine’s role in stabilizing π-π interactions .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across cell lines)?

  • Methodology :

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa), assay durations (24–48 hr), and controls (e.g., staurosporine for apoptosis).
  • Metabolic stability : Test compound stability in liver microsomes (human/rat) to identify species-specific metabolism differences .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) via radioligand binding assays to rule out polypharmacology .

Q. How can computational methods predict its ADMET profile for preclinical development?

  • Methodology :

  • In silico tools : Use SwissADME or ADMETLab to predict permeability (Caco-2 model), CYP450 inhibition (e.g., CYP3A4), and hERG liability. The piperazine group may increase solubility but also CYP2D6 affinity .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess blood-brain barrier penetration. Fluorine’s hydrophobicity and hydrogen-bonding capacity balance CNS accessibility .

Q. What experimental designs optimize its formulation for in vivo pharmacokinetic studies?

  • Methodology :

  • Vehicle selection : Test solubility in PEG-400, Captisol, or lipid emulsions. Thienopyrimidinones often require co-solvents (e.g., 10% DMSO in saline) for IV administration .
  • Dose escalation : Conduct MTD studies in rodents (0.1–50 mg/kg) with LC-MS/MS plasma analysis. Monitor t₁/₂, Cmax, and AUC₀–24h to establish linear kinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.